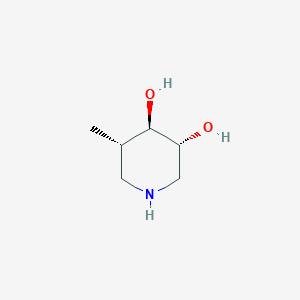
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding and van der Waals forces, which facilitate the compound’s binding to enzymes or receptors. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Piperidinediol, 5-(difluoromethyl)-, (3R,4R,5S)-
- 3,4-Piperidinediol, 2-methyl-, (2R,3R,4R)-
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4R)-rel- (9CI)
Uniqueness
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
780782-20-9 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(3R,4R,5S)-5-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-4-2-7-3-5(8)6(4)9/h4-9H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
Clé InChI |
WPRCMXASRHJGNG-KVQBGUIXSA-N |
SMILES isomérique |
C[C@H]1CNC[C@H]([C@@H]1O)O |
SMILES canonique |
CC1CNCC(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















